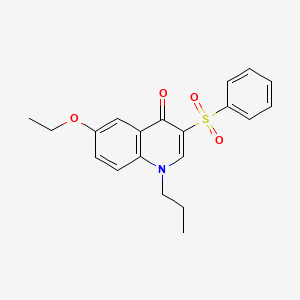

6-ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

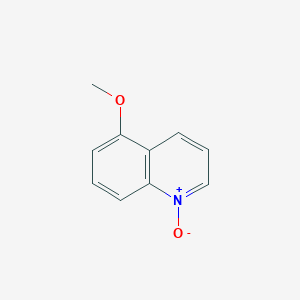

Fluorescence Derivatization Reagent for Alcohols

Compounds with similar structural frameworks, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been identified as highly sensitive fluorescence derivatization reagents for primary and secondary alcohols in high-performance liquid chromatography (HPLC). Such compounds exhibit reactivity towards alcohols or phenol, producing corresponding fluorescent esters that can be separated effectively on specific HPLC columns. This suggests potential applications of similar quinoline derivatives in analytical chemistry, especially in enhancing detection sensitivities in complex sample analyses (Yoshida, Moriyama, & Taniguchi, 1992).

Antioxidant Properties and Derivatives

Further research into the antioxidant profile of ethoxyquin and its analogs reveals significant insights into the chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide in the presence of thiol reducing agents. These studies underscore the multifunctional character of ethoxyquin derivatives as antioxidants, highlighting their potential in developing protective agents against oxidative stress and related cellular damage (Kumar et al., 2007).

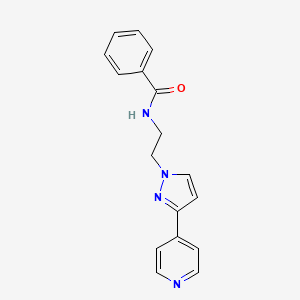

Organic Light Emitting Diodes (OLEDs)

Research into new sulfone-based electron-transport materials with high triplet energy has led to the synthesis of compounds incorporating the diphenylsulfonyl core. These materials demonstrate significant potential in phosphorescent OLEDs due to their wide band gaps and high triplet energies, which are crucial for the efficiency and durability of these devices. Such studies suggest the relevance of sulfonyl and quinoline derivatives in materials science, particularly in improving the performance of electronic and photonic devices (Jeon, Earmme, & Jenekhe, 2014).

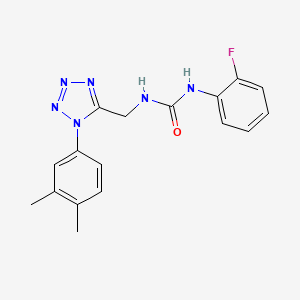

Synthesis and Biological Evaluation

The design and synthesis of novel compounds bearing the phenylsulfonylurea and quinoline scaffolds have been explored for their potential as PI3K/mTOR dual inhibitors. This research direction emphasizes the importance of these structural motifs in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and other diseases (Zhao et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAZFQQFXMXQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)

![3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450380.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2450384.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)

![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)